molecular formula C20H19N3O2S B11173934 4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11173934
M. Wt: 365.5 g/mol
InChI Key: QXXDPSPWJQKTMK-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

    Introduction of the Butanoylamino Group: The butanoylamino group can be added through an acylation reaction using butanoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-(butanoylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C20H19N3O2S/c1-2-6-18(24)21-16-11-9-15(10-12-16)19(25)23-20-22-17(13-26-20)14-7-4-3-5-8-14/h3-5,7-13H,2,6H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

QXXDPSPWJQKTMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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